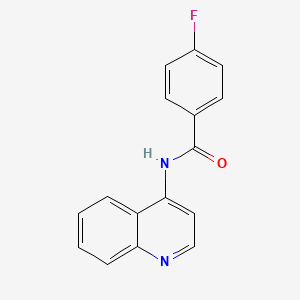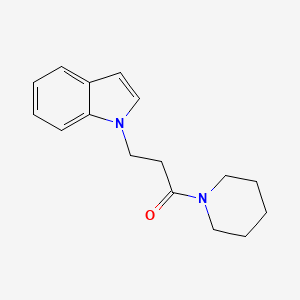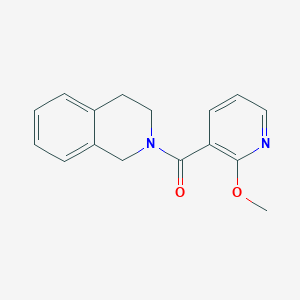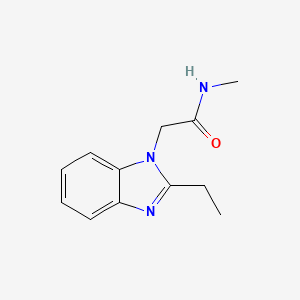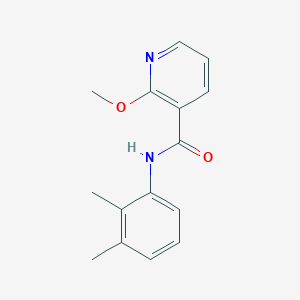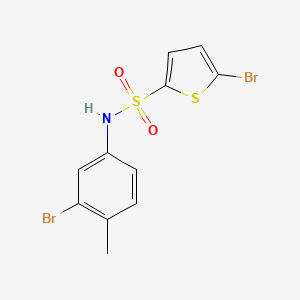
5-bromo-N-(3-bromo-4-methylphenyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(3-bromo-4-methylphenyl)thiophene-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides. It has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(3-bromo-4-methylphenyl)thiophene-2-sulfonamide is primarily based on its ability to bind to the active site of target enzymes and inhibit their activity. The sulfonamide group of the compound interacts with the zinc ion in the active site of carbonic anhydrases, while the thiophene and bromophenyl moieties interact with the hydrophobic pockets of kinases and metalloproteinases, respectively. This binding results in the inhibition of enzyme activity and downstream signaling pathways, leading to the desired therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(3-bromo-4-methylphenyl)thiophene-2-sulfonamide depend on the specific enzyme targeted. For example, inhibition of carbonic anhydrases can result in the reduction of intraocular pressure and the treatment of glaucoma, while inhibition of metalloproteinases can lead to the suppression of tumor growth and metastasis. However, the compound may also exhibit off-target effects, which can result in unwanted side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-bromo-N-(3-bromo-4-methylphenyl)thiophene-2-sulfonamide for lab experiments is its high potency and selectivity against target enzymes. This allows for the use of lower concentrations of the compound, which reduces the risk of toxicity and off-target effects. However, the compound may also exhibit poor solubility and stability, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the research and development of 5-bromo-N-(3-bromo-4-methylphenyl)thiophene-2-sulfonamide. One area of interest is the identification of new target enzymes and the optimization of the compound for their inhibition. Another area is the development of novel drug delivery systems that can enhance the solubility and stability of the compound. Additionally, the compound may be further studied for its potential applications in other fields, such as materials science and catalysis.
Métodos De Síntesis
The synthesis method of 5-bromo-N-(3-bromo-4-methylphenyl)thiophene-2-sulfonamide involves the reaction of 3-bromo-4-methylbenzenesulfonyl chloride with 5-bromo-2-thiophenamine in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain 5-bromo-N-(3-bromo-4-methylphenyl)thiophene-2-sulfonamide in high yield and purity.
Aplicaciones Científicas De Investigación
5-bromo-N-(3-bromo-4-methylphenyl)thiophene-2-sulfonamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against a range of enzymes, including carbonic anhydrases, metalloproteinases, and kinases. These enzymes play critical roles in various physiological processes, and their dysregulation has been implicated in the pathogenesis of several diseases, including cancer, inflammation, and neurodegenerative disorders.
Propiedades
IUPAC Name |
5-bromo-N-(3-bromo-4-methylphenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2NO2S2/c1-7-2-3-8(6-9(7)12)14-18(15,16)11-5-4-10(13)17-11/h2-6,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVPWHHNYRRXQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(S2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(3-bromo-4-methylphenyl)thiophene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

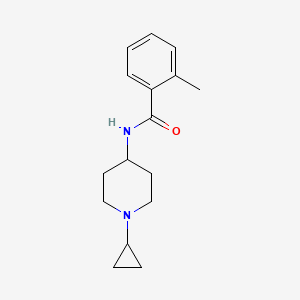


![1-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide](/img/structure/B7501601.png)
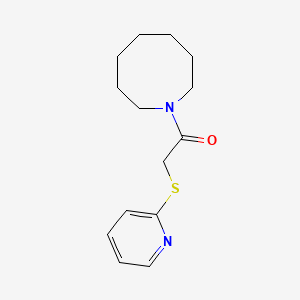
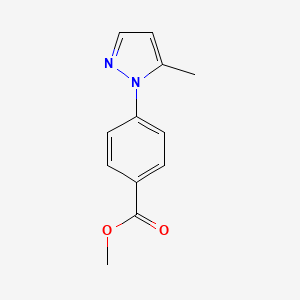

![2-methyl-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3,6-dihydro-2H-pyridin-1-yl]propan-1-one](/img/structure/B7501636.png)
